Product packaging for 4-(2-Bromophenyl)oxazolidine-2,5-dione(Cat. No.:)

4-(2-Bromophenyl)oxazolidine-2,5-dione

Cat. No.: B13706063
M. Wt: 256.05 g/mol
InChI Key: MDKBOVCBAXKSRC-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)oxazolidine-2,5-dione (Molecular Formula: C 9 H 6 BrNO 3 , Molecular Weight: 256.05 g/mol) is a brominated heterocyclic compound belonging to the oxazolidine-2,5-dione family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms . This compound serves as a versatile and rigid synthetic intermediate (building block) in organic chemistry and medicinal chemistry research. The presence of the electron-withdrawing bromophenyl group enhances the electrophilicity of the oxazolidine-2,5-dione core, making it receptive to nucleophilic addition and ring-opening reactions, which are valuable for constructing more complex molecular architectures . In scientific research, oxazolidine-2,5-dione derivatives are frequently explored for their potential biological activities. Structural analogs of this compound have demonstrated promising antimicrobial and anticancer properties in preclinical studies, with mechanisms that may involve the inhibition of specific enzymes or interaction with biological targets like kinases . The bromine atom at the 2-position of the phenyl ring offers a strategic site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety goggles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO3 B13706063 4-(2-Bromophenyl)oxazolidine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

4-(2-bromophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6BrNO3/c10-6-4-2-1-3-5(6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)

InChI Key

MDKBOVCBAXKSRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)OC(=O)N2)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 2 Bromophenyl Oxazolidine 2,5 Dione

Retrosynthetic Analysis of the 4-(2-Bromophenyl)oxazolidine-2,5-dione Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known chemical reactions.

The target molecule is an N-carboxyanhydride (NCA) of an α-amino acid. The core oxazolidine-2,5-dione (B1294343) ring contains two key linkages that can be retrosynthetically cleaved: the anhydride (B1165640) C(O)-O-C(O) system and the amide bond.

Primary Disconnection: The most logical disconnection is across the anhydride and amide functionalities of the heterocyclic ring. This bond cleavage leads to the immediate precursor, 2-amino-2-(2-bromophenyl)acetic acid. This α-amino acid already contains the crucial 2-bromophenyl moiety at the α-position, simplifying the strategic approach by incorporating the required regiochemistry from an early stage. The formation of the NCA ring from the α-amino acid is a forward reaction involving a carbonylating agent.

Secondary Disconnection: The precursor, 2-amino-2-(2-bromophenyl)acetic acid, can be further disconnected. A standard approach for α-amino acid synthesis is the Strecker synthesis. This retrosynthetic step breaks the C-CN and C-N bonds, leading back to 2-bromobenzaldehyde (B122850), an ammonia (B1221849) source (like ammonium (B1175870) chloride), and a cyanide source (like sodium cyanide).

Tertiary Disconnection: Finally, 2-bromobenzaldehyde can be traced back to the simple aromatic precursor, bromobenzene (B47551), through a formylation reaction, such as the Vilsmeier-Haack or Gattermann reaction.

This multi-level retrosynthetic analysis provides a clear and logical pathway for the synthesis of this compound from basic aromatic precursors.

Development and Optimization of Classical Synthesis Routes

Classical synthesis provides robust and well-established methods for constructing complex molecules like this compound. These routes are typically multi-step processes that require careful optimization of reaction conditions to achieve desired yields and purity.

Multi-Step Synthesis from Aromatic Precursors

Following the logic of the retrosynthetic analysis, a common multi-step synthesis begins with a simple, pre-functionalized aromatic compound.

Synthesis of the Aldehyde: The synthesis often commences with 2-bromotoluene, which can be oxidized to 2-bromobenzaldehyde. Alternatively, bromobenzene can be converted to 2-bromobenzaldehyde through ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Formation of the α-Amino Acid: The resulting 2-bromobenzaldehyde serves as a key intermediate. It can be converted to the target α-amino acid, 2-amino-2-(2-bromophenyl)acetic acid, via the Strecker synthesis. This involves reacting the aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Cyclization: The final step is the cyclization of the α-amino acid to form the oxazolidine-2,5-dione ring, as detailed in the following section. This sequential approach ensures the correct placement of the 2-bromophenyl group from the outset.

Cyclization Reactions for Oxazolidine-2,5-dione Ring Formation

The formation of the oxazolidine-2,5-dione ring is the defining step in the synthesis. This transformation is typically achieved by the cyclization of the corresponding α-amino acid precursor using a carbonylating agent.

The most established method for synthesizing N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, is the treatment of an α-amino acid with phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction proceeds by N-acylation followed by an intramolecular nucleophilic attack of the carboxylic acid group onto the newly formed chloroformate, with the elimination of HCl, to yield the cyclic anhydride.

The reaction conditions for this cyclization must be carefully controlled to prevent polymerization of the highly reactive NCA product. Anhydrous solvents, such as tetrahydrofuran (B95107) (THF) or ethyl acetate, are typically employed at low to moderate temperatures.

PrecursorReagentSolventKey ConditionsProduct
2-amino-2-(2-bromophenyl)acetic acidPhosgene (COCl₂)Anhydrous THF40-60 °C, inert atmosphereThis compound
2-amino-2-(2-bromophenyl)acetic acidTriphosgeneAnhydrous Ethyl Acetate0 °C to RT, inert atmosphereThis compound

This interactive table summarizes typical conditions for the cyclization reaction.

Alternative cyclization strategies include the reaction of β-amino alcohols with phosgene or the carbonylation of β-amino alcohols with CO₂. beilstein-journals.org Another approach involves the cycloaddition of epoxides with isocyanates. beilstein-journals.org However, for the synthesis of a 4-substituted oxazolidine-2,5-dione, the phosgenation of the corresponding α-amino acid remains the most direct and widely used method.

Introduction of the 2-Bromophenyl Moiety and Regiochemical Control

The strategic placement of the 2-bromophenyl group at the C4 position of the oxazolidine (B1195125) ring is critical. In the most efficient synthetic routes, regiochemical control is achieved by starting with a precursor that already contains the 2-bromophenyl group in the correct position.

As outlined in the multi-step synthesis (Section 2.2.1), using 2-bromobenzaldehyde as the starting material ensures that the bromine atom is fixed at the ortho position of the phenyl ring. All subsequent transformations, including the Strecker synthesis and the final cyclization, build the heterocyclic ring around this pre-functionalized core. This "linear" approach avoids the challenges associated with late-stage aromatic substitution, such as the formation of unwanted regioisomers (e.g., 3-bromophenyl or 4-bromophenyl derivatives) and the need for complex purification steps. The synthesis of related 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one from 4-benzoyl chloride and anthranilic acid illustrates a similar strategy of using a pre-brominated precursor to ensure regiochemical purity. bibliomed.org

Green Chemistry and Sustainable Synthetic Approaches for this compound

In line with modern synthetic principles, green chemistry aims to develop more environmentally benign and sustainable methods. A key focus is the use of non-toxic, renewable reagents and the reduction of waste.

Carbon Dioxide Fixation Methodologies in Oxazolidine-2,5-dione Synthesis

The utilization of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, offering an alternative to hazardous reagents like phosgene. researchgate.netresearchgate.net The synthesis of oxazolidinones via the cycloaddition of CO₂ with aziridines or propargylamines is a well-documented, atom-economical process. researchgate.netresearchgate.netrsc.org

While the direct synthesis of oxazolidine-2,5-diones (NCAs) from α-amino acids and CO₂ is more challenging than that of oxazolidin-2-ones, methodologies have been developed. This transformation can be viewed as a dehydration reaction. The process typically requires a coupling agent or a catalyst to facilitate the condensation and cyclization under mild conditions.

A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed to provide access to oxazolidine-2,4-diones using atmospheric CO₂ under metal-free conditions. rsc.org Adapting this concept, the synthesis of this compound could potentially be achieved by reacting 2-amino-2-(2-bromophenyl)acetic acid with CO₂ in the presence of a suitable dehydrating agent.

ReactantsCatalyst/ReagentBenefit
α-Amino Acid + CO₂Dehydrating Agent (e.g., Mukaiyama's reagent)Avoids phosgene, utilizes waste CO₂
Aziridine + CO₂Aluminum(salphen) complexSustainable catalyst, high regioselectivity for oxazolidinones researchgate.netnih.gov
Propargylic Amine + CO₂Copper(I) complexMild conditions, 100% atom economy for oxazolidinones researchgate.net

This interactive table presents green chemistry concepts applicable to oxazolidinone and dione (B5365651) synthesis.

These green approaches, particularly the direct use of CO₂, represent a significant advancement over classical methods, offering a safer and more sustainable route to the synthesis of this compound and related heterocyclic compounds.

Catalyst Development for Enhanced Synthesis Efficiency

The synthesis of α-amino acid N-carboxyanhydrides, including this compound, traditionally involves the use of phosgene or its safer liquid surrogates like diphosgene and triphosgene. tandfonline.com In these reactions, the catalyst's role is often implicit in the reaction mechanism rather than being a distinct additive. However, advancements have led to the development of phosgene-free methods where catalysts play a more prominent role.

One notable phosgene-free approach involves the use of the T3P® reagent (propane phosphonic acid anhydride) in conjunction with a base such as pyridine. This method allows for the conversion of Boc-protected α-amino acids into their corresponding NCAs in good yield and purity, without detectable epimerization. acs.orgnih.gov The process is considered safer and more environmentally friendly as it avoids highly toxic reagents and produces byproducts that are easily removed. nih.gov

Another catalytic approach involves the use of phosphorus tribromide (PBr₃) for the synthesis of N-carboxy-α-amino acid anhydrides from N-carbalkoxy-α-amino acids. acs.org This method offers an alternative to the traditional use of thionyl chloride.

For the related ring-opening polymerization of NCAs to form polypeptides, a different set of catalysts are employed. These are not directly involved in the synthesis of the NCA monomer itself but are crucial for its subsequent application. These polymerization catalysts can include various amines, organometallic complexes, and, more recently, acids with specific pKa values which have been shown to accelerate the polymerization rate under controlled conditions. researchgate.netillinois.educhemrxiv.org

While specific catalyst development for the synthesis of this compound is not extensively documented in publicly available literature, the catalysts used for general NCA synthesis from α-amino acids are directly applicable.

Table 1: Catalysts and Reagents in the Synthesis of α-Amino Acid N-Carboxyanhydrides (NCAs)

MethodReagent/CatalystPrecursorKey Advantages
Phosgenation Phosgene/Diphosgene/Triphosgeneα-Amino AcidWell-established, high reactivity
T3P® Method T3P®, PyridineBoc-protected α-Amino AcidPhosgene-free, high purity, safe
PBr₃ Method Phosphorus TribromideN-Carbalkoxy-α-amino AcidAlternative to thionyl chloride

Comparative Analysis of Synthetic Yields and Methodological Efficiencies

The efficiency of synthesizing this compound can be evaluated by comparing the yields and practical aspects of different synthetic methodologies, primarily extrapolated from general NCA synthesis.

The traditional phosgenation method , while effective, poses significant safety and handling challenges due to the extreme toxicity of phosgene gas. The use of diphosgene or triphosgene mitigates some of these risks as they are liquids. This method typically provides good to high yields, often exceeding 80-90% for various amino acids, and is amenable to large-scale production. tandfonline.com A key consideration is the need for rigorous purification of the resulting NCA to remove any contaminants that could interfere with subsequent polymerization reactions. tandfonline.com

The phosgene-free method utilizing the T3P® reagent presents a safer and more environmentally benign alternative. This process generally results in good yields and high purity of the NCA product. acs.orgnih.gov For many Boc-protected amino acids, yields are competitive with the phosgenation route. The byproducts are water-soluble and easily removed, simplifying the purification process. nih.gov This makes it an attractive method for both small-scale laboratory synthesis and potentially for larger-scale production where safety is a primary concern.

Table 2: Comparative Analysis of General NCA Synthetic Methodologies

Synthetic MethodTypical Yield (%)Key Features
Phosgenation (using Phosgene/Diphosgene) 80-95%High yield, scalable, requires stringent safety protocols.
T3P® Reagent Method 70-90%Phosgene-free, safe, easy purification, good yields.

The choice of synthetic methodology for this compound would likely depend on the scale of the synthesis, the available safety infrastructure, and the desired purity of the final product. For large-scale industrial production, the traditional phosgenation method, despite its hazards, might be favored for its high yields and established protocols. For laboratory-scale synthesis or in environments with stringent safety regulations, the T3P® method offers a compelling and efficient alternative.

Chemical Reactivity and Transformations of 4 2 Bromophenyl Oxazolidine 2,5 Dione

Reactivity of the Oxazolidine-2,5-dione (B1294343) Ring System

The oxazolidine-2,5-dione ring, also known as a Leuchs' anhydride (B1165640), is a mixed anhydride of a carbamic acid and a carboxylic acid. wikipedia.org Its high degree of ring strain and the presence of two highly electrophilic carbonyl carbons (at positions C2 and C5) make it exceptionally susceptible to nucleophilic attack. mdpi.com

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for the oxazolidine-2,5-dione ring is nucleophilic acyl substitution. This process proceeds via a two-step addition-elimination mechanism. vanderbilt.edumasterorganicchemistry.com A nucleophile initially attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling a portion of the ring and leading to a substituted product. uomustansiriyah.edu.iq

The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions.

Attack at C5: Nucleophiles such as primary amines typically attack the C5 carbonyl carbon. This is the key step in the ring-opening polymerization of NCAs to form polypeptides. The initial attack forms a carbamate, which then decarboxylates and presents a new terminal amine nucleophile to continue the polymerization chain. mdpi.comfrontiersin.org

Attack at C2: While less common for amine nucleophiles, attack at the C2 "carbonate" carbonyl can also occur, particularly with different types of nucleophiles or under specific catalytic conditions.

The general reactivity of carbonyl groups in carboxylic acid derivatives follows the order: acid chloride > acid anhydride > ester > amide. vanderbilt.edu The oxazolidine-2,5-dione, being a type of anhydride, is highly reactive. vanderbilt.edu

Reactions at the Imide Nitrogen and Carbonyl Centers

The imide nitrogen atom (N3) of the ring is generally not nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups. However, it can be deprotonated by strong, non-nucleophilic bases. This deprotonation forms an "activated monomer," which is a potent nucleophile that can attack another NCA molecule, initiating a specific pathway for ring-opening polymerization. mdpi.com

The two carbonyl centers are the primary electrophilic sites. Their reactivity makes them targets for a wide array of nucleophiles, including water, alcohols, amines, and carbanions, leading to the ring-opening reactions detailed below. vanderbilt.eduuomustansiriyah.edu.iq

Ring-Opening and Ring-Closing Reactions

Ring-opening is the most characteristic transformation of the oxazolidine-2,5-dione system. The product formed is determined by the nucleophile used in the reaction. pku.edu.cnacs.org

Hydrolysis: In the presence of water, the ring opens to yield the parent α-amino acid (2-bromo-phenylglycine) and carbon dioxide. This reaction underscores the moisture sensitivity of NCAs. wikipedia.org

Alcoholysis: Alcohols react with the NCA ring, typically initiated by attacking the C5 carbonyl, to form α-amino acid esters after decarboxylation. acs.org

Aminolysis: This is the most studied ring-opening reaction, forming the basis of polypeptide synthesis. Primary amines attack the C5 carbonyl, leading to the formation of an amide bond and the propagation of a peptide chain. frontiersin.orgresearchgate.net Secondary amines can also initiate polymerization, but the mechanism can vary. frontiersin.org

Castagnoli–Cushman Reaction: In a formal sense, Leuchs' anhydrides can react with pre-formed imines in the presence of a base and a solvent like methanol. This reaction involves the nucleophilic addition of an intermediate derived from the anhydride to the imine, followed by cyclization, yielding substituted lactam structures. nih.gov

Ring-closing reactions to form the 4-(2-Bromophenyl)oxazolidine-2,5-dione typically involve the cyclization of an activated precursor, such as an N-alkoxycarbonyl-2-bromo-phenylglycine halide, or more commonly, by treating the parent amino acid with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgfrontiersin.org

Table 1: General Ring-Opening Reactions of Oxazolidine-2,5-diones (NCAs)

Nucleophile (Nu-H)Initial Product (after ring-opening)Final Product (after decarboxylation)Reference
Water (H₂O)N-Carboxy-α-amino acid (unstable)α-Amino acid + CO₂ wikipedia.org
Alcohol (R'-OH)Carbamate-protected amino acid esterα-Amino acid ester + CO₂ acs.org
Primary Amine (R'-NH₂)Carbamate-protected dipeptideDipeptide amide + CO₂ mdpi.comfrontiersin.org

Transformations Involving the 2-Bromophenyl Substituent

The 2-bromophenyl group is a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds. However, performing these transformations on the intact this compound molecule is exceptionally challenging due to the high reactivity of the NCA ring, which is often incompatible with the required reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. youtube.com The general mechanism involves an oxidative addition of the aryl halide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. youtube.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid) in the presence of a palladium catalyst and a base. mdpi.com

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine).

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene under the influence of a palladium catalyst and a base.

Challenges: A significant challenge for these reactions is the requirement of a base (e.g., K₃PO₄, NaOAc, Et₃N). mdpi.comresearchgate.net These bases can act as initiators for the unwanted ring-opening polymerization or hydrolysis of the highly sensitive oxazolidine-2,5-dione ring. mdpi.com The elevated temperatures often required for these couplings could also lead to the thermal decomposition of the NCA. Therefore, such modifications are typically performed on a precursor to 2-bromo-phenylglycine before the formation of the Leuchs' anhydride.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical CatalystKey Challenge with NCA SubstrateReference
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂Base-induced decomposition/polymerization of the NCA ring. mdpi.com
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIAmine base can initiate NCA polymerization. nih.gov
HeckAlkenePd(OAc)₂Base requirement and thermal instability of the NCA ring. researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as bromide, on an aromatic ring with a strong nucleophile. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The 2-bromophenyl substituent on the oxazolidine-2,5-dione is not strongly activated towards SNAr. The heterocyclic ring itself is not a powerful electron-withdrawing group in the context of activating the phenyl ring for nucleophilic attack.

Challenges: Even if the ring were activated, any strong nucleophile (e.g., alkoxides, amides) introduced for an SNAr reaction would preferentially attack the highly electrophilic C2 or C5 carbonyl carbons of the oxazolidine-2,5-dione ring long before it would attack the less electrophilic carbon of the C-Br bond on the aromatic ring. This makes the selective SNAr on the bromophenyl group of the intact molecule practically unfeasible.

Functionalization and Derivatization of the Phenyl Ring

The presence of a bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly well-suited for the derivatization of such aryl bromides, enabling the introduction of a wide array of functional groups.

Prominent among these transformations is the Suzuki-Miyaura coupling , which facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of various functional groups, making it a powerful tool for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents.

Another key functionalization strategy is the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines from the parent aryl bromide. The reaction's broad substrate scope encompasses a variety of primary and secondary amines, offering a direct route to anilines and their derivatives.

Further diversification of the phenyl ring can be achieved through other established cross-coupling methodologies, including the Sonogashira coupling for the introduction of terminal alkynes, the Heck reaction for the installation of alkenes, and cyanation reactions to introduce a nitrile group. These transformations collectively provide a robust toolkit for the synthesis of a library of novel compounds derived from this compound.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of this compound

Reaction NameCoupling PartnerResulting Functional GroupCatalyst/Ligand System (Illustrative)
Suzuki-Miyaura CouplingArylboronic acidBiarylPd(PPh₃)₄, Na₂CO₃
Buchwald-Hartwig AminationPrimary/Secondary AmineArylaminePd₂(dba)₃, BINAP, NaOt-Bu
Sonogashira CouplingTerminal AlkyneArylalkynePd(PPh₃)₂Cl₂, CuI, Et₃N
Heck ReactionAlkeneArylalkenePd(OAc)₂, P(o-tol)₃, Et₃N
CyanationCyanide source (e.g., Zn(CN)₂)ArylnitrilePd(PPh₃)₄

Chemoselective and Regioselective Considerations in Reactions of this compound

The bifunctional nature of this compound necessitates careful consideration of chemoselectivity in its reactions. The oxazolidine-2,5-dione ring contains two electrophilic carbonyl carbons, which can be susceptible to nucleophilic attack. This presents a potential competing reaction pathway when functionalizing the phenyl ring, particularly if strong nucleophiles or harsh reaction conditions are employed.

For instance, in a reaction involving a strong nucleophile intended to displace the bromide via a transition metal-catalyzed process, there is a possibility of concomitant attack at one of the carbonyl groups of the oxazolidine-2,5-dione ring. This could lead to ring-opening or other undesired side reactions. Therefore, the choice of reagents and the optimization of reaction conditions are paramount to ensure that the desired transformation occurs selectively at the phenyl ring. The use of milder bases and lower reaction temperatures can often mitigate the risk of nucleophilic attack on the heterocyclic ring.

From a regioselective standpoint, the existing substituents on the phenyl ring—the bromine atom and the oxazolidine-2,5-dione moiety—will direct any subsequent electrophilic aromatic substitution. The bromine atom is an ortho-, para-director, while the oxazolidine-2,5-dione, being an electron-withdrawing group, is a meta-director. However, given the deactivating nature of both substituents, electrophilic aromatic substitution reactions are generally less favorable than the cross-coupling reactions at the carbon-bromine bond. When considering further functionalization of a derivatized phenyl ring (e.g., after a Suzuki coupling), the directing effects of the newly introduced group and the oxazolidine-2,5-dione will need to be assessed to predict the regiochemical outcome of subsequent reactions.

Exploration of Novel Reaction Pathways and By-product Formation

Beyond the established methods for phenyl ring functionalization, the unique structure of this compound invites the exploration of novel reaction pathways. One such avenue could involve intramolecular reactions, where a functional group introduced onto the phenyl ring subsequently reacts with the oxazolidine-2,5-dione moiety. For example, the introduction of a nucleophilic group at the ortho position to the oxazolidine-2,5-dione via a cross-coupling reaction could potentially trigger an intramolecular cyclization, leading to the formation of more complex heterocyclic systems.

The investigation of ring-opening reactions of the oxazolidine-2,5-dione followed by subsequent transformations also presents a fertile ground for discovering new chemical entities. The hydrolysis or aminolysis of the dione (B5365651) would yield a 2-bromophenylglycine derivative, which could then be utilized as a building block in peptide synthesis or as a precursor for other novel compounds.

In any synthetic endeavor involving this compound, the potential for by-product formation must be carefully considered. In palladium-catalyzed cross-coupling reactions, common by-products can arise from the homocoupling of the aryl bromide or the organometallic reagent. Additionally, hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, can also occur as a competing side reaction. Under certain conditions, especially with elevated temperatures or prolonged reaction times, the decomposition of the oxazolidine-2,5-dione ring could lead to a mixture of undesired products. The meticulous control of reaction parameters and thorough purification of the products are therefore essential to ensure the isolation of the desired compounds in high purity.

Stereochemical Investigations and Control in 4 2 Bromophenyl Oxazolidine 2,5 Dione Chemistry

Stereoisomerism and Chirality at the C-4 Position of the Oxazolidine-2,5-dione (B1294343) Ring

The carbon atom at the C-4 position of the oxazolidine-2,5-dione ring in 4-(2-bromophenyl)oxazolidine-2,5-dione is a stereocenter, as it is bonded to four different substituents: the nitrogen atom of the ring, the C-5 carbonyl group, a hydrogen atom, and the 2-bromophenyl group. This gives rise to the existence of two enantiomers, the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and pharmacological properties. The ability to selectively synthesize one enantiomer over the other is a key goal in asymmetric synthesis.

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry. williams.edu Several strategies have been developed to achieve the asymmetric synthesis of this compound, primarily involving the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netrsc.org In the context of oxazolidine-2,5-dione synthesis, a chiral auxiliary can be attached to one of the starting materials, directing the formation of one enantiomer of the product with high selectivity.

A common approach involves the use of chiral oxazolidinones, such as those derived from amino acids. researchgate.net These auxiliaries create a chiral environment that influences the approach of reagents, leading to a diastereoselective reaction. The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiopure this compound. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high levels of stereocontrol.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryPrecursorTypical Application
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one(1R,2S)-(-)-NorephedrineAsymmetric alkylations, aldol (B89426) reactions
(S)-4-benzyloxazolidin-2-one(S)-PhenylalaninolAsymmetric alkylations, aldol reactions
(R)-4-isopropyloxazolidin-2-one(R)-ValinolAsymmetric Michael additions

This table presents examples of commonly used chiral auxiliaries and their applications in asymmetric synthesis.

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds. rsc.org This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction, often with high efficiency and enantioselectivity. In the formation of this compound, a chiral catalyst can be employed in the cyclization step to favor the formation of one enantiomer.

For instance, chiral Lewis acids or organocatalysts can be used to activate the substrates and create a chiral environment around the reacting molecules. This interaction directs the reaction pathway towards the desired stereoisomer. The development of new and efficient catalytic systems for the asymmetric synthesis of oxazolidine-2,5-diones is an active area of research.

Diastereoselective and Enantioselective Transformations of this compound

Once synthesized, enantiopure this compound can serve as a versatile chiral building block for the synthesis of more complex molecules. The stereocenter at the C-4 position can direct the stereochemical outcome of subsequent transformations, allowing for the diastereoselective and enantioselective synthesis of a wide range of compounds.

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. When this compound is used as a dipolarophile or dienophile in these reactions, the stereochemistry of the newly formed stereocenters in the product is influenced by the existing stereocenter at C-4.

For example, in a [3+2] cycloaddition reaction with a nitrile oxide, the approach of the dipole is directed by the 2-bromophenyl group, leading to the formation of a specific diastereomer of the resulting heterocyclic product. The facial selectivity of the cycloaddition is controlled by the steric and electronic properties of the substituents on the oxazolidine-2,5-dione ring.

The 2-bromophenyl group at the C-4 position plays a significant role in directing the stereochemical outcome of reactions. Its steric bulk can block one face of the oxazolidine-2,5-dione ring, forcing incoming reagents to approach from the less hindered face. This steric hindrance is a key factor in achieving high levels of diastereoselectivity in reactions such as alkylations, aldol additions, and cycloadditions.

Furthermore, the electronic properties of the 2-bromophenyl group can also influence the reactivity and selectivity of the molecule. The electron-withdrawing nature of the bromine atom can affect the acidity of the C-4 proton and the nucleophilicity of the enolate derived from the oxazolidine-2,5-dione. These electronic effects, in combination with steric factors, provide a powerful means of controlling the stereochemistry of reactions involving this compound.

Theoretical and Computational Studies of 4 2 Bromophenyl Oxazolidine 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic stability of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and, consequently, the optimized geometry of molecules. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the ground-state geometry of 4-(2-Bromophenyl)oxazolidine-2,5-dione can be calculated to find its most stable three-dimensional arrangement. researcher.life These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which correspond to the minimum energy conformation of the molecule. ijcps.orge3s-conferences.org The results of such an optimization provide a foundational understanding of the molecule's steric and electronic properties. Slight variations between theoretical calculations in the gaseous phase and experimental data from the solid state are expected but generally show a high degree of correlation. researchgate.net

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on DFT calculations.

Predicted Bond Lengths (Å)Predicted Bond Angles (°)
BondLength (Å)AtomsAngle (°)
C2=O1.20O1-C2-N3125.0
N3-C41.46C2-N3-C4112.5
C4-C51.54N3-C4-C5103.0
C5=O1.19C4-C5-O1109.5
C4-C(Aryl)1.51N3-C4-C(Aryl)113.0
C(Aryl)-Br1.91C5-C4-C(Aryl)110.0

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature. youtube.com

For this compound, the HOMO is expected to have significant contributions from the π-system of the bromophenyl ring and the lone pairs of the bromine and oxygen atoms. The LUMO is likely localized over the electron-deficient carbonyl groups of the oxazolidine-2,5-dione (B1294343) ring, making them susceptible to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. researchgate.netirjweb.com

The table below presents hypothetical FMO properties for this compound.

OrbitalEnergy (eV)Interpretation
HOMO-7.25Indicates electron-donating capability, localized on the bromophenyl ring.
LUMO-1.80Indicates electron-accepting capability, localized on the dione (B5365651) moiety.
HOMO-LUMO Gap (ΔE)5.45Suggests moderate chemical reactivity and kinetic stability.

The flexibility of a molecule is crucial to its function and reactivity. Conformational analysis of this compound can be performed by calculating the potential energy surface (PES) associated with the rotation around specific single bonds. cwu.eduscispace.com A key conformational variable is the dihedral angle between the phenyl ring and the oxazolidine (B1195125) ring, defined by the C5-C4-C(Aryl)-C(Aryl) atoms.

By performing a relaxed PES scan, where this dihedral angle is systematically varied and the energy is minimized at each step, one can map the energetic landscape of this rotation. researchgate.netuni-muenchen.de The resulting energy profile reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. rsc.org For this compound, the steric bulk of the ortho-bromo substituent is expected to create a significant rotational barrier, favoring a non-planar, twisted conformation as the global minimum to alleviate steric strain.

Mechanistic Probes through Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms, including the characterization of transient species like transition states and intermediates.

Understanding a chemical reaction requires identifying the pathway of lowest energy from reactants to products. This pathway proceeds through a high-energy transition state (TS), which represents the energy barrier that must be overcome. ucsb.edu Computational methods can locate these TS structures, which are characterized as first-order saddle points on the potential energy surface with a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

For this compound, a plausible reaction is the nucleophilic ring-opening of the oxazolidine moiety. researchgate.netrsc.org Theoretical calculations can model the approach of a nucleophile to one of the carbonyl carbons, the formation of a tetrahedral intermediate, and the subsequent bond cleavage that leads to the ring-opened product. masterorganicchemistry.com By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed, providing quantitative values for activation energies and reaction enthalpies.

When a molecule has multiple potential reaction sites, computational chemistry can predict the regioselectivity by comparing the activation barriers for each possible pathway. nih.govresearchgate.net The oxazolidine-2,5-dione ring in the target molecule contains two distinct electrophilic carbonyl carbons: C2 (an imide-like carbonyl) and C5 (an anhydride-like carbonyl). Nucleophilic attack could occur at either position. By calculating the transition state energies for both pathways, the preferred site of attack can be determined; the pathway with the lower activation energy will be kinetically favored. organic-chemistry.orgnih.gov

Furthermore, since this compound possesses a stereocenter at the C4 position, its reactions can exhibit stereoselectivity. Computational modeling can predict the stereochemical outcome by evaluating the relative energies of the diastereomeric transition states. elsevierpure.comresearchgate.net The difference in energy between these transition states, which arises from different spatial arrangements of the interacting molecules, determines the product ratio. nih.govrsc.org

The following table illustrates how computational data could be used to predict the regioselectivity of a hypothetical nucleophilic attack on the dione ring.

Reaction PathwayCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Nucleophilic attack at C222.5Less favored pathway due to higher energy barrier.
Nucleophilic attack at C518.0Predicted major pathway due to lower kinetic barrier.

Intermolecular Interactions and Solid-State Characteristics

Detailed experimental or computational data on the crystal structure and packing of this compound are not found in the current body of scientific literature. Analysis of related compounds suggests that intermolecular forces such as halogen bonds, hydrogen bonds, and π-π stacking interactions would likely play a significant role in its solid-state architecture. However, without specific crystallographic data for this compound, any discussion remains speculative.

Hydrogen Bonding Networks

There is no specific information available regarding the hydrogen bonding networks in the crystal structure of this compound.

Advanced Structural Elucidation and Spectroscopic Analysis in Mechanistic Contexts

High-Resolution NMR Spectroscopy for Dynamic and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of organic molecules in solution. For a compound like 4-(2-Bromophenyl)oxazolidine-2,5-dione, ¹H and ¹³C NMR would provide fundamental structural confirmation. However, specific chemical shifts (δ), coupling constants (J), and dynamic NMR data are not available in the reviewed literature.

Conformational Dynamics and Exchange Processes

In principle, the bond between the phenyl ring and the oxazolidine (B1195125) ring could exhibit restricted rotation, potentially giving rise to distinct conformers (atropisomers) that could be observed by variable-temperature NMR experiments. This analysis would involve monitoring changes in the NMR spectrum as a function of temperature to identify coalescence points and calculate the energy barriers to rotation. For similar substituted heterocyclic compounds, such dynamic processes are often studied to understand their conformational preferences, but no such study has been published for this compound.

Identification of Reaction Intermediates and Transition States

NMR spectroscopy is a powerful tool for mechanistic studies, including the direct observation of reaction intermediates. The synthesis of this compound, likely from 2-bromo-mandelic acid and a phosgene (B1210022) equivalent, could be monitored by NMR to identify transient species. However, no mechanistic studies detailing such intermediates for this specific compound have been documented.

X-ray Crystallography for Solid-State Structural Precision and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. A crystal structure of this compound would reveal the planarity of the oxazolidine-2,5-dione (B1294343) ring, the dihedral angle between the heterocyclic and aromatic rings, and any intermolecular interactions such as hydrogen bonding or halogen bonding involving the bromine atom. A search of crystallographic databases yielded no deposited crystal structure for this compound.

Table 1: Anticipated X-ray Crystallography Data (Hypothetical)

Parameter Expected Information Status
Crystal System e.g., Monoclinic, Orthorhombic Data Not Available
Space Group e.g., P2₁/c Data Not Available
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Data Not Available
Key Dihedral Angles C-C-C-N of the rings Data Not Available

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the two carbonyl (C=O) groups within the dione (B5365651) ring, C-N stretching, C-O stretching, and vibrations associated with the substituted aromatic ring. While these techniques are standard for characterizing such compounds, specific, experimentally determined spectra for this compound are not published. These spectra would be invaluable for monitoring the formation of the oxazolidine-2,5-dione ring during synthesis.

Table 2: Expected Characteristic Vibrational Frequencies (Hypothetical)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Status
Anhydride (B1165640) C=O Asymmetric stretch ~1850-1870 Data Not Available
Imide C=O Symmetric stretch ~1780-1800 Data Not Available
Aromatic C=C Stretch ~1600, ~1475 Data Not Available

Mass Spectrometry for Mechanistic Pathway Confirmation (e.g., isotope labeling)

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Furthermore, mechanistic pathways can be investigated using isotope labeling. For instance, by synthesizing the molecule with ¹⁸O in one of the carbonyl groups, its fate during a reaction could be traced by observing the corresponding mass shifts in the fragments. No mass spectrometry data, fragmentation analysis, or isotope labeling studies for this specific molecule are currently available in the scientific literature.

Synthetic Applications of 4 2 Bromophenyl Oxazolidine 2,5 Dione As a Chemical Building Block

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govrug.nl This approach offers significant advantages in terms of time, resource efficiency, and atom economy over traditional linear syntheses. nih.gov

Within this framework, 4-(2-Bromophenyl)oxazolidine-2,5-dione serves as a potent precursor, functioning as an activated form of the non-natural amino acid, 2-bromophenylalanine. The oxazolidine-2,5-dione (B1294343) ring is highly susceptible to nucleophilic attack, leading to ring-opening and the formation of an amide bond with the concomitant release of carbon dioxide as the sole byproduct. researchgate.net This reactivity is harnessed in isocyanide-based MCRs, such as the Ugi and Passerini reactions, to generate peptide-like scaffolds. nih.gov

In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde, a primary amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like structure. By replacing the carboxylic acid component with this compound, the reaction proceeds through a different pathway where the NCA itself provides the amino acid residue. The amine component of the MCR can initiate the ring-opening of the NCA, which then participates with the other components to rapidly assemble complex molecules decorated with the 2-bromophenyl group. This strategy allows for the streamlined synthesis of diverse chemical libraries with high structural complexity.

Construction of Complex Heterocyclic Systems Utilizing the Oxazolidine-2,5-dione Core

The oxazolidine-2,5-dione core is not merely a tool for peptide synthesis but also a versatile starting point for the construction of other complex heterocyclic systems. The inherent reactivity of the anhydride (B1165640) allows for tandem reactions where an initial ring-opening is followed by a subsequent intramolecular cyclization to forge new ring systems. rsc.org

A prime example of this strategy is the synthesis of medicinally active alkaloids. Research has demonstrated that N-carboxyanhydrides can be transformed into complex alkaloids like tryptanthrin (B1681603) and phaitanthrin A in one-pot procedures. rsc.org This process involves the reaction of the NCA with another bifunctional molecule, leading to an intermediate that undergoes a cascade of reactions to build the final, complex heterocyclic framework.

Applying this principle, this compound can react with suitable nucleophilic partners to generate intermediates poised for cyclization. For instance, reaction with a 2-amino-substituted aromatic ketone could initiate the ring-opening of the oxazolidine-2,5-dione, followed by an intramolecular condensation to form a benzodiazepine (B76468) or quinazoline (B50416) derivative. The strategic placement of the 2-bromophenyl group adds another layer of synthetic potential, allowing for further modifications after the core heterocycle has been constructed.

Exploration of the Bromophenyl Moiety for Diversification in Organic Synthesis

The 2-bromophenyl moiety of the title compound is a key feature that enables extensive diversification in organic synthesis. The carbon-bromine bond serves as a versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

These reactions allow for the introduction of a vast array of substituents onto the phenyl ring, thereby creating libraries of analogues from a single, common intermediate. The most prominent of these methods is the Suzuki-Miyaura reaction, which couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C(sp²)–C(sp²) bond. mdpi.comnih.gov This is particularly useful for synthesizing biaryl compounds. Other important cross-coupling reactions include the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, and the Buchwald-Hartwig amination with amines. nih.govbeilstein-journals.org

The table below summarizes key cross-coupling reactions applicable to the bromophenyl group, highlighting the versatility it imparts to the this compound building block.

Reaction NameCoupling PartnerType of Bond FormedResulting Structure
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)C-C (Aryl-Aryl)Biaryl systems
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)Aryl alkynes
Heck CouplingAlkene (R-CH=CH₂)C-C (Aryl-Vinyl)Stilbenes and substituted alkenes
Buchwald-Hartwig AminationAmine (R₂NH)C-N (Aryl-Amino)Aryl amines
Stille CouplingOrganostannane (R-Sn(Alkyl)₃)C-C (Aryl-Aryl/Vinyl)Biaryls and stilbenes
Hiyama CouplingOrganosilane (R-Si(Alkyl)₃)C-C (Aryl-Aryl/Alkyl)Biaryls and alkylarenes

This capability for late-stage diversification is invaluable in fields like medicinal chemistry, where the synthesis and evaluation of numerous analogues are necessary to optimize biological activity. mdpi.com

Potential in Materials Science Applications (e.g., Polymer Chemistry, Coatings, Adhesives)

In the realm of materials science, this compound is a highly valuable monomer for the synthesis of functional polypeptides through ring-opening polymerization (ROP). wikipedia.orgnih.gov As an N-carboxyanhydride (NCA), it can undergo controlled polymerization initiated by various nucleophiles or organometallic complexes to produce poly(2-bromophenylalanine), a synthetic polypeptide with precisely defined molecular weight and low dispersity. chinesechemsoc.orgillinois.edu

The ROP of NCAs is a cornerstone of synthetic polypeptide chemistry, enabling the creation of advanced macromolecular architectures such as block copolymers. illinois.eduacs.org These materials are of significant interest for biomedical applications, including drug delivery, gene therapy, and tissue engineering. nih.govchinesechemsoc.org

The polymerization of this compound would yield a polymer with a bromo-functionalized side chain at each repeating unit. This functionality is a key asset for creating advanced materials. The bromine atoms on the polymer backbone can serve as reactive sites for post-polymerization modification. Using the same cross-coupling chemistries described previously (Suzuki, Sonogashira, etc.), the properties of the polypeptide can be precisely tuned after its synthesis.

This approach allows for the attachment of various functional groups to impart specific properties, such as:

Hydrophilicity/Hydrophobicity: Attaching polar or nonpolar groups to control the polymer's solubility and self-assembly behavior in different media.

Bioconjugation: Introducing moieties that can bind to proteins, cells, or other biological molecules.

Cross-linking: Adding groups that can form covalent bonds between polymer chains, leading to the formation of hydrogels, durable coatings, or high-strength adhesives.

The ability to create well-defined, functional polypeptides makes this compound a promising monomer for the development of smart materials, functional coatings, and biocompatible adhesives for advanced technological and biomedical applications.

Future Research Directions and Unexplored Avenues in 4 2 Bromophenyl Oxazolidine 2,5 Dione Research

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

Future research should prioritize the development of advanced catalytic systems for the synthesis and subsequent transformation of 4-(2-bromophenyl)oxazolidine-2,5-dione. While traditional methods for NCA synthesis often rely on hazardous reagents like phosgene (B1210022), modern catalysis offers safer and more efficient alternatives. rsc.orgmdpi.com The exploration of transition metal-catalyzed approaches, for instance, could provide milder and more selective routes to the oxazolidine-2,5-dione (B1294343) ring system. digitellinc.comacs.org

Furthermore, the development of asymmetric catalytic systems is crucial for accessing enantiomerically pure forms of this compound and its derivatives. Chiral auxiliaries, such as Evans' oxazolidinones, have been instrumental in asymmetric synthesis, and developing catalytic asymmetric methods would be a significant advancement. nih.govrsc.org Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds and could be applied to the synthesis of chiral oxazolidinones.

The transformation of the this compound scaffold is another area ripe for catalytic innovation. The bromo- and phenyl- substituents, along with the reactive anhydride (B1165640) moiety, provide multiple handles for catalytic modification. For example, transition metal-catalyzed cross-coupling reactions could be employed to modify the bromophenyl group, introducing a wide range of functional groups and expanding the chemical diversity of the accessible derivatives.

A comparative overview of potential catalytic systems is presented in the table below:

Catalytic SystemPotential ApplicationAdvantages
Transition Metal Catalysis (e.g., Pd, Cu, Au) Synthesis of the oxazolidine-2,5-dione ring; Cross-coupling reactions at the bromophenyl group. digitellinc.comacs.orgorganic-chemistry.orgHigh efficiency, selectivity, and functional group tolerance.
Organocatalysis Asymmetric synthesis of chiral derivatives.Metal-free, often milder reaction conditions, and access to enantiomerically enriched products.
Biocatalysis Enantioselective synthesis and transformations. nih.govresearchgate.netjocpr.comHigh stereoselectivity, environmentally benign, and can operate under mild conditions. nih.govresearchgate.net

Investigation of Electro- and Photochemical Reactivity

The unique electronic properties of this compound, arising from the combination of the bromoaryl group and the oxazolidinedione ring, suggest that its electrochemical and photochemical reactivity could be a fruitful area of investigation.

Electrochemical methods could be explored for both the synthesis and transformation of this compound. For instance, electrochemically mediated carboxylative cyclization of corresponding amino alcohols could provide a green and efficient route to the oxazolidinedione ring. organic-chemistry.org Furthermore, the electrochemical reduction of the bromoaryl group could be a selective method for dehalogenation or for initiating further reactions.

The photochemical behavior of this compound is another unexplored avenue. Studies on other oxazolidinones have shown that they can undergo various photochemical transformations, including defluorination and photoinduced hydrolysis. nih.govsciengine.comresearchgate.net The presence of the bromine atom in the target compound could also open up pathways for photochemically induced radical reactions. Investigating the photostability and photoreactivity of this compound could lead to the discovery of novel light-induced transformations and applications in areas such as photopharmacology or materials science.

Green Chemistry Principles in the Synthesis and Application of Derivatives

The integration of green chemistry principles into the synthesis and application of this compound and its derivatives is essential for sustainable chemical research and development. This includes the use of environmentally benign solvents, the development of atom-economical reactions, and the exploration of biocatalytic methods.

The use of green solvents, such as water, ionic liquids, or bio-derived solvents, in the synthesis of heterocyclic compounds is a well-established strategy to reduce the environmental impact of chemical processes. mdpi.comijarsct.co.inmonash.edumdpi.comnih.gov Future research should aim to develop synthetic routes to this compound that utilize these green solvents.

Biocatalysis offers a powerful approach for the synthesis of chiral compounds under mild and environmentally friendly conditions. nih.govresearchgate.netjocpr.com The use of enzymes for the enantioselective synthesis of the oxazolidinedione ring or for the selective transformation of its derivatives could provide access to valuable chiral building blocks. nih.govresearchgate.netrsc.org

Furthermore, the development of synthetic methods that are atom-economical, such as cycloaddition reactions or one-pot multi-component reactions, will be crucial for the sustainable production of derivatives of this compound.

Advanced Computational Modeling for Structure-Reactivity Relationships

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can provide valuable insights into the structure-reactivity relationships of this compound and its derivatives.

DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. acs.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net This can help in predicting the most likely sites for nucleophilic or electrophilic attack, understanding reaction mechanisms, and designing more efficient synthetic routes. For instance, DFT studies on related N-carboxyanhydrides have been used to elucidate the mechanism of their ring-opening polymerization. acs.orgnih.gov

QSAR studies can be used to correlate the structural features of derivatives of this compound with their biological activity. nih.govresearchgate.net By developing QSAR models, it may be possible to predict the activity of new derivatives before they are synthesized, thus accelerating the drug discovery process. Such studies have been successfully applied to other oxazolidinone antibacterial agents. nih.gov

Exploration of New Chemical Space through Derivatization and Scaffold Hybridization

The this compound scaffold provides a versatile platform for the exploration of new chemical space through derivatization and scaffold hybridization. The reactive nature of the N-carboxyanhydride ring allows for a variety of transformations, including ring-opening reactions with different nucleophiles to generate a diverse range of peptide-like structures.

The presence of the 2-bromophenyl group offers a key site for derivatization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide array of substituents, leading to the generation of large and diverse chemical libraries for biological screening.

Scaffold hybridization, the combination of the oxazolidinedione core with other pharmacologically relevant scaffolds, is another promising strategy. This approach, also known as scaffold hopping, has been successfully used in drug discovery to identify novel compounds with improved properties. researchgate.netnih.gov By hybridizing the this compound scaffold with other known bioactive moieties, it may be possible to create new chemical entities with unique biological activities. The oxazolidinone scaffold itself is a versatile component in medicinal chemistry, with applications in various therapeutic areas. nih.govrsc.orgresearchgate.net

Q & A

Q. Table 1: Comparative Reactivity of Oxazolidine Derivatives

Derivative Reaction with Thiols Hydrolysis Rate (k, h1^{-1})
4-(2-Bromophenyl)Fast (t1/2_{1/2} = 1 h)0.086
4-(4-Hydroxybenzyl)Moderate (t1/2_{1/2} = 4 h)0.012
4-(sec-Butyl)Slow (t1/2_{1/2} = 12 h)0.003
Conditions: pH 7.4, 37°C; data from

Q. Table 2: Crystallographic Data for Structural Validation

Parameter 4-(2-Bromophenyl) 4-(4-Bromophenyl)
Bond Angle (N-C-O) 115.2°117.5°
**Torsion Angle (Br-C-C)85.3°89.7°
Refined using SHELXL-97; data from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.